5-Cyano-3-methylpyridine-2-carboxylic acid
Overview
Description
5-Cyano-3-methylpyridine-2-carboxylic acid , also known as 3-methylpicolinic acid (3-MepicH) , is a heterocyclic compound with the empirical formula C₇H₇NO₂ . It belongs to the class of 3-substituted picolinic acids . The compound features a cyano group (-CN) at the 5-position and a carboxylic acid group (-COOH) at the 2-position of the pyridine ring .
Synthesis Analysis
The synthesis of this compound involves various methods, including C-alkylation reactions. For instance, the dianion formed by reacting 3-MepicH with lithium diisopropylamide (LDA) can undergo C-alkylation with 3-chlorobenzyl chloride .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with substituents. The cyano group (-CN) and the carboxylic acid group (-COOH) are attached to specific positions on the ring. The compound’s molecular weight is 137.14 g/mol .
Chemical Reactions Analysis
- Nickel complex : [Ni(3-Mepic)₂(H₂O)₂] and bis(3-methyl-picolinato-κ²N,O)(1,10-phenanthroline)zinc(II) tetrahydrate .
Physical And Chemical Properties Analysis
Scientific Research Applications
Improved Synthesis Methods
One area of scientific research focusing on 5-Cyano-3-methylpyridine-2-carboxylic acid involves improving its synthesis processes. For instance, a study aimed at enhancing the synthesis of 5-methylpyridine-3-carboxylic acid, a related compound, utilized oxidation reactions with KMnO4 starting from 3,5-lutidine. This improved method, optimized through orthogonal matrix reaction conditions, achieved a yield of 51%, suggesting practicality and potential for industrial scalability (Zhuang Xiong, 2005).
Synthesis and Stability Studies
Another line of research includes the synthesis and stability investigations of compounds derived from or related to this compound. For example, the stability of solutions of various esters derived from 6′-carbamoylmethylthio-5′-cyano-2′-methyl-1′,4′-dihydro-4,4′-bipyridine-3′-carboxylic acids was thoroughly analyzed using HPLC, with findings indicating stability under specific conditions, which could have implications for storage and use in further chemical reactions or as intermediates in pharmaceutical synthesis (H. Kažoka et al., 2007).
Chemical Transformations and Reactions
Research into the chemical transformations and reactions involving this compound or its derivatives also represents a significant application. For instance, the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid was explored, leading to the formation of 6-aminonicotinic acid, showcasing a novel and potentially environmentally friendly synthesis pathway that avoids the use of volatile and toxic solvents (Q. Feng et al., 2010).
Bioconversion and Biotechnological Applications
Additionally, biotechnological applications, such as the bioconversion of 2-cyanopyrazine to 5-hydroxypyrazine-2-carboxylic acid using Agrobacterium sp., highlight the versatility and potential of this compound in synthesizing valuable compounds for pharmaceutical applications. This process achieved a high product concentration, underscoring the efficiency and sustainability of biotransformation methods in chemical synthesis (M. Wieser et al., 1997).
properties
IUPAC Name |
5-cyano-3-methylpyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c1-5-2-6(3-9)4-10-7(5)8(11)12/h2,4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENLEKZZJZJBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1262860-49-0 | |
Record name | 5-Cyano-3-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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